FP Receptor Affinity vs. PGF2α
Dechloro ethylcloprostenolamide demonstrates substantially enhanced binding affinity for the FP prostanoid receptor compared to the endogenous ligand, prostaglandin F2α (PGF2α). This differential binding is a primary driver of its potent biological activity. The 16-phenoxy substitution and the N-ethylamide terminus are structural features contributing to this heightened interaction .
| Evidence Dimension | FP Receptor Binding Affinity (Relative to PGF2α) |
|---|---|
| Target Compound Data | 440% |
| Comparator Or Baseline | PGF2α (100%) |
| Quantified Difference | 4.4-fold increase in binding affinity |
| Conditions | Ovine luteal cells |
Why This Matters
This 4.4-fold higher affinity for the primary therapeutic target (FP receptor) directly translates to enhanced potency and provides a clear biochemical basis for selecting this compound over its endogenous parent molecule or less potent analogs for experimental and development purposes.
